1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile

Catalog No.
S14262453
CAS No.
M.F
C16H20N2
M. Wt
240.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carboni...

Product Name

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile

IUPAC Name

1-(cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C16H20N2/c17-13-16(15-4-2-1-3-5-15)8-10-18(11-9-16)12-14-6-7-14/h1-5,14H,6-12H2

InChI Key

JEPIIBSIOHUPGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)(C#N)C3=CC=CC=C3

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a cyclopropylmethyl group and a phenyl group. This compound belongs to the class of piperidine derivatives and features a carbonitrile functional group at the 4-position of the piperidine ring. The molecular formula of this compound is C_{16}H_{20}N_2, indicating it contains 16 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.

Typical for compounds containing piperidine and carbonitrile functionalities. These reactions may include:

  • Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
  • Reduction: The carbonitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Hydrolysis: Under acidic or basic conditions, the carbonitrile group can be hydrolyzed to form corresponding carboxylic acids.

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile has been studied for its potential biological activities. Preliminary research indicates that it may exhibit pharmacological properties similar to other piperidine derivatives, particularly in modulating neurotransmitter systems. Specific biological activities may include:

  • Analgesic Effects: Like other compounds in its class, it may have pain-relieving properties.
  • Antidepressant Activity: Some studies suggest potential effects on mood regulation, similar to other piperidine-based antidepressants.
  • Interaction with Opioid Receptors: Given its structural similarities to known opioid analgesics, it may interact with opioid receptors, though detailed studies are needed to confirm this.

The synthesis of 1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile typically involves several steps:

  • Formation of the Piperidine Ring: A precursor compound can be reacted with cyclopropylmethyl halides in the presence of a base to form the piperidine structure.
  • Introduction of the Carbonitrile Group: This can be achieved through nucleophilic substitution reactions where a nitrile source is introduced at the 4-position of the piperidine ring.
  • Final Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile has potential applications in various fields:

  • Pharmaceutical Development: Due to its potential analgesic and antidepressant effects, it could be explored as a candidate for new medications.
  • Chemical Research: It serves as a useful intermediate in organic synthesis and medicinal chemistry for developing novel compounds.

Interaction studies involving 1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile focus on understanding how this compound interacts with biological targets:

  • Receptor Binding Studies: Investigating its affinity for various receptors, particularly those involved in pain and mood regulation.
  • Enzyme Inhibition Studies: Assessing its potential as an inhibitor of enzymes related to neurotransmitter metabolism.

Several compounds share structural similarities with 1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile. These include:

Compound NameStructural Features
1-Benzyl-4-cyanopiperidineContains a benzyl group instead of cyclopropylmethyl
1-(Cyclobutylmethyl)-4-phenylpiperidineSimilar piperidine structure but with cyclobutylmethyl
4-(Cyclohexyl)phenylpiperidineFeatures a cyclohexyl substituent on the phenyl group

Uniqueness

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile is unique due to its specific combination of substituents that may impart distinct pharmacological properties compared to other derivatives. The presence of both cyclopropylmethyl and phenyl groups allows for unique interactions within biological systems, potentially leading to novel therapeutic effects not observed in structurally similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

240.162648646 g/mol

Monoisotopic Mass

240.162648646 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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